- A KAS-III Heterodimer in Lipstatin Biosynthesis Nondecarboxylatively Condenses C8 and C14 Fatty Acyl-CoA Substrates by a Variable Mechanism during the Establishment of a C22 Aliphatic Skeleton, Journal of the American Chemical Society, 2019, 141(9), 3993-4001

Cas no 10018-94-7 (Coenzyme A, S-(2E)-2-octenoate)

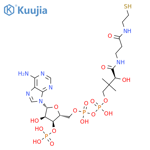

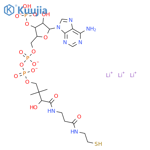

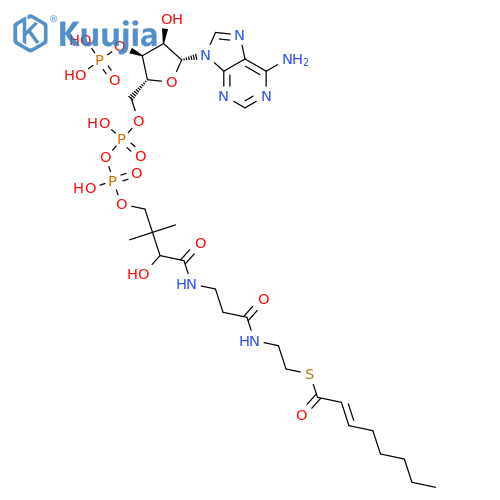

10018-94-7 structure

Nome do Produto:Coenzyme A, S-(2E)-2-octenoate

Coenzyme A, S-(2E)-2-octenoate Propriedades químicas e físicas

Nomes e Identificadores

-

- Coenzyme A,S-(2E)-2-octenoate

- S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E

- S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] oc

- (2E)-2-octenoyl-CoA

- 2,3-trans-Octenoyl coenzyme A

- 2E-octenoyl-CoA

- AG-D-04524

- Coenzyme A,S-2-octenoate, (E)- (8CI)

- CTK3J8618

- Oct-2-trans-enoyl-CoA

- Oct-trans-2-enoyl coenzyme A

- trans-2-octenoyl-CoA

- trans-2-octenoylcoenzyme A

- trans-D2,3-Octenoyl-CoA

- trans-Δ2,3-Octenoyl-CoA

- Oct-trans- 2-enoyl coenzyme A

- Oct-2-trans-enoyl-CoA

- 2-Trans octenoyl-CoA

- 2,3-trans-Octenoyl coenzyme A

- Coenzyme A, S-2-octenoate, (E)- (8CI)

- Coenzyme A, S-(2E)-2-octenoate

- S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-oct-2-enethioate

- CPSDNAXXKWVYIY-FFJUWABQSA-N

- DTXSID90331512

- S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] oct-2-enethioate

- 10018-94-7

- 2-Trans octenoyl-CoA

- trans-Δ2,3-Octenoyl-CoA

- ES175043

- S-(2E)-2-octenoate Coenzyme A

-

- Inchi: InChI=1S/C29H48N7O17P3S/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36/h8-9,16-18,22-24,28,39-40H,4-7,10-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/b9-8+/t18-,22-,23-,24?,28-/m1/s1

- Chave InChI: CPSDNAXXKWVYIY-DPSCIZRPSA-N

- SMILES: CCCCC/C=C/C(SCCNC(CCNC(C(C(COP(OP(OC[C@H]1O[C@@H](N2C=NC3=C(N=CN=C23)N)[C@H](O)[C@@H]1OP(=O)(O)O)(O)=O)(O)=O)(C)C)O)=O)=O)=O

Propriedades Computadas

- Massa Exacta: 891.20434

- Massa monoisotópica: 891.20402525g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 9

- Contagem de aceitadores de ligações de hidrogénio: 22

- Contagem de Átomos Pesados: 57

- Contagem de Ligações Rotativas: 25

- Complexidade: 1530

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 4

- Contagem de Estereocentros Átomos Indefinidos: 1

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 1

- XLogP3: -2.8

- Superfície polar topológica: 389Ų

Propriedades Experimentais

- PSA: 363.63

- LogP: -1.281

Coenzyme A, S-(2E)-2-octenoate Método de produção

Synthetic Routes 1

Condições de reacção

1.1R:K2CO3, R:PyBOP, S:H2O, S:THF, 1 h, rt

Referência

Synthetic Routes 2

Condições de reacção

1.1

Referência

- Control mechanism for cis double-bond formation by polyunsaturated fatty-acid synthases, Angewandte Chemie, 2019, 58(8), 2326-2330

Synthetic Routes 3

Condições de reacção

1.1R:Et3N, S:THF, 0°C; 12 h, rt

2.1R:Disodium carbonate, S:H2O, S:EtOH, S:Et2O, S:AcOEt, 0°C, pH 8.2; 2 h, rt

2.2R:NaHCO3, S:H2O, pH 7.4

2.1R:Disodium carbonate, S:H2O, S:EtOH, S:Et2O, S:AcOEt, 0°C, pH 8.2; 2 h, rt

2.2R:NaHCO3, S:H2O, pH 7.4

Referência

- Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender Unit, Journal of Biological Chemistry, 2015, 290(45), 26994-27011

Synthetic Routes 4

Condições de reacção

1.1R:Et3N, S:CH2Cl2, 0°C; 0.5 h, rt

1.2R:HCl, S:H2O

2.1S:Benzene, rt; 4 h, reflux

2.2R:NaOH, S:H2O

3.1S:PhMe, 48 h, rt

4.1S:H2O, S:THF, overnight, rt, pH 8.5

1.2R:HCl, S:H2O

2.1S:Benzene, rt; 4 h, reflux

2.2R:NaOH, S:H2O

3.1S:PhMe, 48 h, rt

4.1S:H2O, S:THF, overnight, rt, pH 8.5

Referência

- Multiplexing of Combinatorial Chemistry in Antimycin Biosynthesis: Expansion of Molecular Diversity and Utility, Angewandte Chemie, 2013, 52(47), 12308-12312

Synthetic Routes 5

Condições de reacção

1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt

Referência

- Harnessing the Chemical Activation Inherent to Carrier Protein-Bound Thioesters for the Characterization of Lipopeptide Fatty Acid Tailoring Enzymes, Journal of the American Chemical Society, 2008, 130(8), 2656-2666

Synthetic Routes 6

Condições de reacção

1.1R:ClCO2Et, C:Et3N, S:THF, 25 min, rt

1.2S:H2O, S:THF, 2 d, rt, pH 8; pH 3

1.2S:H2O, S:THF, 2 d, rt, pH 8; pH 3

Referência

- A Distinct MaoC-like Enoyl-CoA Hydratase Architecture Mediates Cholesterol Catabolism in Mycobacterium tuberculosis, ACS Chemical Biology, 2014, 9(11), 2632-2645

Synthetic Routes 7

Condições de reacção

1.1R:K2CO3, R:Li, S:H2O, S:THF, 12 h, rt

Referência

- Inhibition of Mycobacterium tuberculosis InhA: Design, synthesis and evaluation of new di-triclosan derivatives, Bioorganic & Medicinal Chemistry, 2020, 28(22), 115744

Synthetic Routes 8

Condições de reacção

1.1S:Et2O, rt → 0°C

1.2R:Et3N, R:ClCO2Et, 10 min, 0°C; 30 min, 0°C

1.3R:Disodium carbonate, S:H2O, S:EtOH, S:AcOEt, rt, pH 8; rt, pH 8

1.2R:Et3N, R:ClCO2Et, 10 min, 0°C; 30 min, 0°C

1.3R:Disodium carbonate, S:H2O, S:EtOH, S:AcOEt, rt, pH 8; rt, pH 8

Referência

- Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis, Journal of Medicinal Chemistry, 2006, 49(21), 6308-6323

Coenzyme A, S-(2E)-2-octenoate Raw materials

- trans-2-Octenoic Acid

- 2-BROMOACETYL BROMIDE

- Coenzyme A

- Coenzyme A Trilithium Salt

- Coenzyme A, lithium salt (1:?)

Coenzyme A, S-(2E)-2-octenoate Preparation Products

Coenzyme A, S-(2E)-2-octenoate Literatura Relacionada

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

-

Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54

-

Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

10018-94-7 (Coenzyme A, S-(2E)-2-octenoate) Produtos relacionados

- 1264-52-4(Octanoyl Coenzyme A)

- 1763-10-6(Coenzyme A, S-hexadecanoate)

- 188824-37-5(Coenzyme A,S-(9Z)-9-octadecenoate, monolithium salt (9CI))

- 102029-73-2(Acetyl Coenzyme A trisodium)

- 85-61-0(Coenzyme A)

- 187100-75-0(Coenzyme A,S-tetradecanoate, lithium salt (9CI))

- 108347-97-3(Succinyl Coenzyme A Sodium)

- 1716-06-9(Coenzyme A, S-(9Z)-9-octadecenoate)

- 2209964-73-6(1-[2-(Ethenesulfonyl)ethyl]-4-phenylpiperazine)

- 1247185-26-7(1H-Pyrazol-4-amine, 1-[(2,5-dimethylphenyl)methyl]-)

Fornecedores recomendados

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Membro Ouro

CN Fornecedor

A granel

Synrise Material Co. Ltd.

Membro Ouro

CN Fornecedor

A granel

Taian Jiayue Biochemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Suzhou Senfeida Chemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Shanghai Jinhuan Chemical CO., LTD.

Membro Ouro

CN Fornecedor

A granel